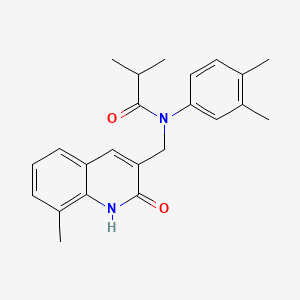
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide, also known as DMPI, is a chemical compound that has been studied for its potential applications in various scientific research fields. DMPI is a small molecule that belongs to the class of amides and contains a quinoline moiety. The unique chemical structure of DMPI makes it an interesting compound for further investigation.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide is not fully understood. It has been reported to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, protect neurons from oxidative stress and inflammation, and inhibit bacterial and fungal growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide in lab experiments is its ability to inhibit the growth of cancer cells and protect neurons from oxidative stress and inflammation. This compound also has potent antimicrobial activity, which makes it a potential candidate for the development of new antibiotics.
One of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in vivo. This compound also has a relatively short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for the study of N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide. One direction is to investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to explore its antimicrobial activity and potential as a new antibiotic. Further research is also needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways.
Synthesis Methods
The synthesis of N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide has been reported in the scientific literature. One of the methods involves the reaction between 3,4-dimethylaniline and 2-hydroxy-8-methylquinoline in the presence of isobutyryl chloride and triethylamine. The resulting product is this compound, which can be purified by column chromatography.
Scientific Research Applications
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide has been studied for its potential applications in various scientific research fields, including cancer research, neuroprotection, and antimicrobial activity.
In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been reported to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.
In neuroprotection, this compound has been studied for its ability to protect neurons from oxidative stress and inflammation. It has been reported to increase the expression of antioxidant enzymes and reduce the production of pro-inflammatory cytokines.
In antimicrobial activity, this compound has been shown to have potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been reported to have antifungal activity against Candida albicans.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-14(2)23(27)25(20-10-9-15(3)17(5)11-20)13-19-12-18-8-6-7-16(4)21(18)24-22(19)26/h6-12,14H,13H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLVCKSRTGIXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC(=C(C=C3)C)C)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

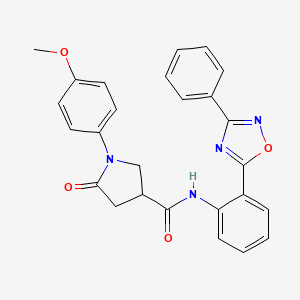
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7704186.png)
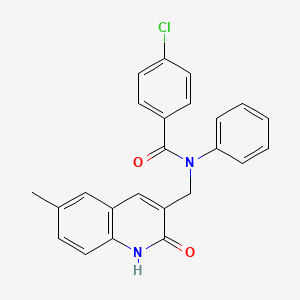
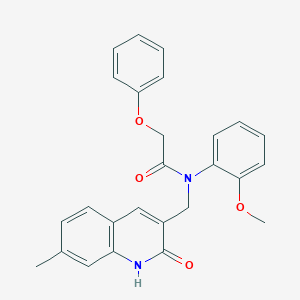

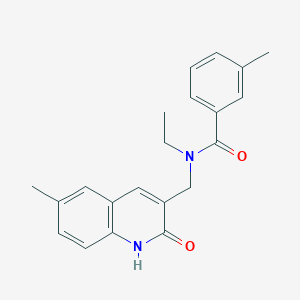
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7704212.png)
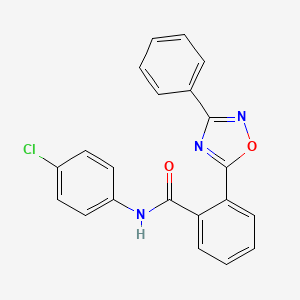

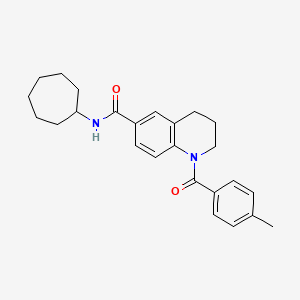

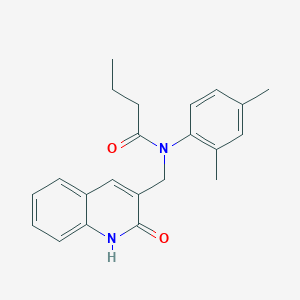
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7704239.png)
